molecular formula C11H12BrF B12964234 1-Bromo-4-(1-fluorocyclopentyl)benzene

1-Bromo-4-(1-fluorocyclopentyl)benzene

Cat. No.: B12964234
M. Wt: 243.11 g/mol
InChI Key: ZTWQVXUWXQPOPN-UHFFFAOYSA-N
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Description

1-Bromo-4-(1-fluorocyclopentyl)benzene is an organic compound that belongs to the class of aryl halides It features a benzene ring substituted with a bromine atom and a fluorocyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1-fluorocyclopentyl)benzene can be synthesized through a multi-step process involving the bromination of fluorocyclopentylbenzene. The reaction typically requires a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide to facilitate the bromination process . The reaction conditions often involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(1-fluorocyclopentyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

  • Substitution reactions yield various substituted benzene derivatives.
  • Coupling reactions produce biaryl compounds.
  • Reduction reactions result in cyclopentylbenzene derivatives.

Scientific Research Applications

1-Bromo-4-(1-fluorocyclopentyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(1-fluorocyclopentyl)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and fluorocyclopentyl groups. This activation facilitates electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-(1-fluorocyclopentyl)benzene is unique due to the presence of both bromine and fluorocyclopentyl groups, which impart distinct electronic and steric properties. These properties make it a valuable intermediate in various synthetic applications and differentiate it from simpler aryl halides.

Properties

Molecular Formula

C11H12BrF

Molecular Weight

243.11 g/mol

IUPAC Name

1-bromo-4-(1-fluorocyclopentyl)benzene

InChI

InChI=1S/C11H12BrF/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11/h3-6H,1-2,7-8H2

InChI Key

ZTWQVXUWXQPOPN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Br)F

Origin of Product

United States

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